molecular formula C23H18BrN5O B2846936 3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-68-0

3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2846936
CAS No.: 866870-68-0
M. Wt: 460.335
InChI Key: IQFZRWIUQKJZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 3-bromophenyl substituent at position 3 and a 4-methoxybenzylamine group at position 3. This compound belongs to a class of triazoloquinazolines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

IUPAC Name

3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O/c1-30-18-11-9-15(10-12-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-5-4-6-17(24)13-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFZRWIUQKJZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonyl group in and enhances electrophilicity, whereas methoxy/ethoxy groups in the target compound and improve solubility and hydrogen-bonding capacity.
  • Substituent Position : The 3-position bromine in the target compound vs. 4-position chlorine in may alter steric interactions in binding pockets.

Physicochemical Properties

Property Target Compound 4-Chlorophenylsulfonyl Analog Triazolopyrimidine
Molecular Weight ~480 g/mol ~470 g/mol ~350–400 g/mol
LogP (Predicted) 4.2 (high lipophilicity) 3.8 2.5–3.5
Hydrogen Bond Acceptors 6 7 5–6

Implications : The higher molecular weight and LogP of the target compound suggest improved blood-brain barrier penetration compared to smaller analogs , making it a candidate for central nervous system-targeted therapies.

Biological Activity

3-(3-Bromophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C25H22BrN5O2\text{C}_{25}\text{H}_{22}\text{BrN}_5\text{O}_2

This indicates a complex arrangement that includes a bromophenyl group, a methoxyphenyl group, and a triazole moiety. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core followed by the introduction of the triazole ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies have shown that related quinazoline derivatives can induce apoptosis in cancer cells. For example, one study reported IC50 values ranging from 2.3 to 176.5 μM against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) .
CompoundCell LineIC50 (μM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65

These findings suggest that the compound may effectively inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis.

The mechanism by which quinazoline derivatives exert their anticancer effects often involves inhibition of key signaling pathways associated with tumor growth. Notably:

  • EGFR Inhibition : Quinazolines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival in many cancers . The binding affinity and inhibition profiles of these compounds can be elucidated through molecular docking studies.

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives exhibit antimicrobial activity. Studies have shown that certain analogs can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

  • Study on Anticancer Activity : A series of quinazoline-pyrimidine hybrids were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines. The most potent compound demonstrated IC50 values significantly lower than standard chemotherapeutics like Cisplatin .
  • Antimicrobial Evaluation : In vitro assays demonstrated that selected quinazolinones possess strong antibacterial activity against MRSA strains, showcasing their potential as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like 2-aminobenzonitrile with alkynes under copper catalysis to form the triazole ring, followed by nucleophilic substitution to introduce the bromophenyl and methoxyphenylmethyl groups . Substituents like bromine (electron-withdrawing) and methoxy (electron-donating) may alter reaction kinetics. For example, bromine can slow down electrophilic substitutions but enhance oxidative stability, while methoxy groups improve solubility in polar solvents . Optimization requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques (e.g., NMR, LC-MS) be employed to confirm the compound’s structural integrity and purity?

  • Methodological Answer :

  • 1H/13C NMR : The bromophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and a deshielded carbon signal (C-Br, ~120 ppm). The methoxyphenylmethyl group exhibits a singlet for the OCH3 protons (δ ~3.8 ppm) and a benzylic CH2 signal (δ ~4.5 ppm) .
  • LC-MS : The molecular ion peak should align with the molecular weight (C23H17BrN5O: ~474.3 g/mol). Fragmentation patterns may include loss of Br (79.9 Da) or cleavage of the triazole-quinazoline core .
  • Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., C: ~58.2%, H: ~3.6%, N: ~14.8%) to confirm purity .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. The triazoloquinazoline core may competitively bind ATP pockets .
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). The bromophenyl group’s hydrophobicity may enhance membrane permeability .
  • Solubility Testing : Measure logP values via shake-flask or HPLC methods to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or receptors (e.g., GPCRs) based on structural homology to triazoloquinazoline-binding proteins .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Glide to model interactions. The methoxyphenylmethyl group may form π-π stacking with aromatic residues (e.g., Phe in ATP-binding sites), while the bromophenyl group contributes hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy to validate docking poses .

Q. How to design structure-activity relationship (SAR) studies to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace bromine with Cl, F, or CF3 to modulate electron density and steric effects. Compare IC50 shifts in enzyme assays .
  • Scaffold Modification : Synthesize analogs with pyrazolo[1,5-a]pyrimidine or thieno[2,3-b]pyridine cores to assess triazole-quinazoline specificity .
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond acceptors in the triazole ring) .

Q. How to resolve contradictions in biological activity data across studies (e.g., divergent IC50 values)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, serum proteins may sequester hydrophobic compounds, artificially lowering activity .
  • Metabolic Stability : Test compound stability in liver microsomes. The methoxy group may undergo demethylation, altering bioavailability .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.